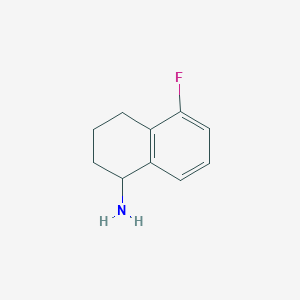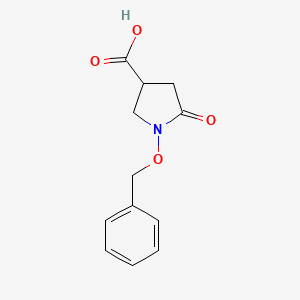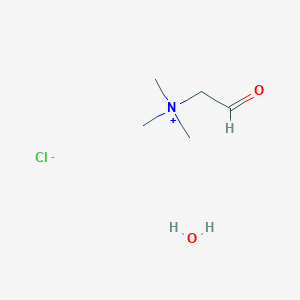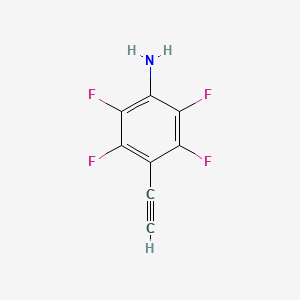![molecular formula C6Br2O3S B1375947 4,6-Dibromothieno[3,4-c]furan-1,3-dione CAS No. 1015423-45-6](/img/structure/B1375947.png)
4,6-Dibromothieno[3,4-c]furan-1,3-dione
説明
4,6-Dibromothieno[3,4-c]furan-1,3-dione is a useful reactant in organic synthesis .
Synthesis Analysis
The synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione involves the reaction of 4,6-dibromothieno[3,4-c]furan-1,3-dione with 2-aminofluorene in freshly distilled THF. The reaction is stirred at 50 °C for 4 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is C6Br2O3S. Its InChI code is 1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 and its InChI key is OQMJQMGTDSIYNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,6-Dibromothieno[3,4-c]furan-1,3-dione has a molecular weight of 311.94 g/mol. It has a topological polar surface area of 71.6 Ų. It has no hydrogen bond donors but has 4 hydrogen bond acceptors. It has no rotatable bonds. Its exact mass is 311.79144 g/mol and its monoisotopic mass is 309.79349 g/mol .科学的研究の応用
Electrosynthesis and Photoreactivity
- The compound 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, synthesized via cathodic reduction involving dibromo compounds similar to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, demonstrates significant electrosynthetic applications. It exhibits interesting photoreactivity under sunlight exposure, transforming into tris-indanedione (Horcajada et al., 2007).
Electropolymerization and Optical Properties
- Research on thieno[3,4-c]pyrrole-4,6-dione-based monomers, closely related to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, reveals their utility in electropolymerization. These monomers and their polymers display dual absorption bands, indicating potential applications in optoelectronic devices due to their intriguing redox and optical properties (Çakal et al., 2020).
Synthesis of Heterocyclic Compounds
- The synthesis of 1H-furan-2,5-dione derivatives, structurally related to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, has been explored for its potential in creating a variety of heterocyclic compounds. These substances exhibit potential biological activities, highlighting the versatility of furan-dione derivatives in chemical synthesis (Moon et al., 2010).
Molecular Structure and Hydrogen Bonding
- Investigations into compounds like 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, similar to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, have provided insights into their molecular structures. Analysis of hydrogen bonding patterns in these structures can inform the design of novel compounds with specific properties (Qian, 2008).
Organic Electronics Applications
- The synthesis and design of donor–acceptor copolymers incorporating structures analogous to 4,6-Dibromothieno[3,4-c]furan-1,3-dione have shown promising applications in organic electronics. These copolymers exhibit significant improvements in device performance, indicating their potential in advanced technological applications (Yuan et al., 2012).
Divergent Synthesis of Substituted Furans
- Divergent synthesis approaches utilizing 2-hydroxy-1,4-diones, akin to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, have been explored for generating a variety of substituted furan derivatives. These methodologies provide a universal strategy for creating diverse furan derivatives with potential applications in various fields (Liu et al., 2021).
Electrooptical Property Studies
- Studies on copolymers based on furo[3,4-c]pyrrole-4,6-dione and related compounds have revealed significant insights into their electrooptical properties. Understanding these properties is essential for developing new materials for optoelectronic applications (Beaupré et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is the thieno [3,4- c ]pyrrole-4,6-dione (TPD) acceptor unit . This compound is used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers and their corresponding polymers .
Mode of Action
The compound interacts with its targets through the TPD acceptor unit. It can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining superior optoelectronic properties . The compound’s interaction with its targets results in changes to the optical and electrochemical properties of the monomers and polymers synthesized .
Biochemical Pathways
The compound’s interaction with the tpd acceptor unit suggests it may influence pathways related to optoelectronic properties .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may impact its bioavailability.
Result of Action
The action of 4,6-Dibromothieno[3,4-c]furan-1,3-dione results in the synthesis of new D–A–D type π-conjugated molecules with altered physical characteristics, such as solubility, absorption, emission, and molecular packing . The compound’s corresponding polymers exhibit an ambipolar character with a slightly lower band gap compared to analogues containing other side chains .
Action Environment
The action, efficacy, and stability of 4,6-Dibromothieno[3,4-c]furan-1,3-dione can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the side chain effect on the compound’s electrochemical and optical properties suggests that changes in the molecular environment could potentially alter its action .
特性
IUPAC Name |
4,6-dibromothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJQMGTDSIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1C(=O)OC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857033 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromothieno[3,4-c]furan-1,3-dione | |
CAS RN |
1015423-45-6 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





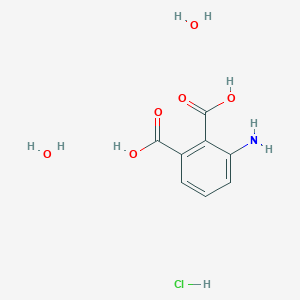


![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)

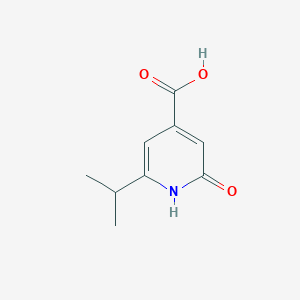
![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)

